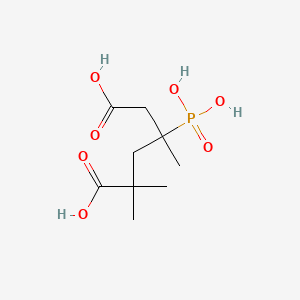

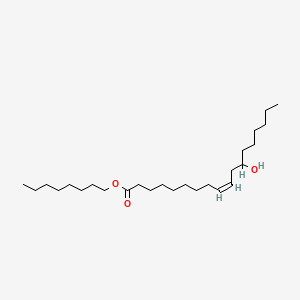

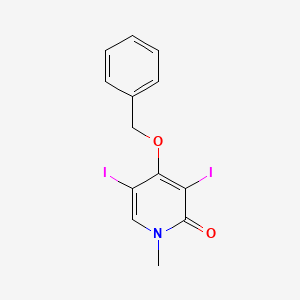

O,O-Dimethyl methylphosphoramidothioate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

無色から淡黄色の液体で、水分に敏感であり、沸点は約162.2℃です . この化合物は、主にメチルホスフィンやアセフェートなどのさまざまな農薬の合成における中間体として使用されます .

製造方法

合成経路と反応条件

O,O-ジメチル メチル ホスホラミドチオ酸は、ジメチル クロロチオフォスフェートとアンモニアの反応によって合成できます。 このプロセスには、以下の手順が含まれます :

反応設定: ジメチル クロロチオフォスフェートと適切な溶媒を反応容器に入れます。

冷却: 混合物を約0℃に冷却します。

アンモニア添加: アンモニアを、温度を約20℃に維持しながら混合物にゆっくりと添加します。

反応時間: 反応を約1.5時間進行させ、その後、さらに0.5時間撹拌します。

分離: 次に、反応混合物を層に分離し、粗生成物を含む油層を分離します。

精製: 粗生成物を蒸留によって精製し、純度90-93%のO,O-ジメチル メチル ホスホラミドチオ酸を得ます。

工業的製造方法

O,O-ジメチル メチル ホスホラミドチオ酸の工業的製造は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスには、より大きな反応容器を使用し、高収率と高純度を確保するために、より効率的な分離および精製技術が用いられます .

準備方法

Synthetic Routes and Reaction Conditions

O,O-dimethyl methyl phosphoramidothioic acid can be synthesized through the reaction of dimethyl chlorothiophosphate with ammonia. The process involves the following steps :

Reaction Setup: Dimethyl chlorothiophosphate and an appropriate solvent are added to a reaction vessel.

Cooling: The mixture is cooled to around 0°C.

Ammonia Addition: Ammonia is slowly added to the mixture while maintaining the temperature at approximately 20°C.

Reaction Time: The reaction is allowed to proceed for about 1.5 hours, followed by an additional 0.5 hours of stirring.

Separation: The reaction mixture is then separated into layers, with the oil layer containing the crude product.

Purification: The crude product is purified through a distillation process to obtain O,O-dimethyl methyl phosphoramidothioic acid with a purity of 90-93%.

Industrial Production Methods

Industrial production of O,O-dimethyl methyl phosphoramidothioic acid follows a similar synthetic route but on a larger scale. The process involves the use of larger reaction vessels and more efficient separation and purification techniques to ensure high yield and purity .

化学反応の分析

反応の種類

O,O-ジメチル メチル ホスホラミドチオ酸は、さまざまな化学反応を起こします。以下のような反応があります。

酸化: この化合物は酸化されて対応する酸化物を生成できます。

還元: 還元反応により、さまざまなホスフィン誘導体に変換できます。

一般的な試薬と条件

酸化剤: 過酸化水素、過マンガン酸カリウム。

還元剤: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム。

求核剤: アンモニア、アミン、チオール.

主な生成物

酸化生成物: リン酸誘導体。

還元生成物: ホスフィン誘導体。

置換生成物: さまざまな置換ホスホラミドチオ酸塩.

科学研究における用途

O,O-ジメチル メチル ホスホラミドチオ酸は、科学研究においていくつかの用途があります。

化学: 有機リン化合物の合成における中間体として使用されます。

生物学: DNAやタンパク質などの生体分子との相互作用について研究されています。

医学: 薬物開発における潜在的な用途と生化学ツールとしての用途について調査されています。

科学的研究の応用

O,O-dimethyl methyl phosphoramidothioic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of organophosphorus compounds.

Biology: Studied for its interactions with biological molecules, such as DNA and proteins.

Medicine: Investigated for potential use in drug development and as a biochemical tool.

Industry: Employed in the production of pesticides and other agrochemicals

作用機序

O,O-ジメチル メチル ホスホラミドチオ酸の作用機序は、生体分子との相互作用に関与しています。この化合物は、活性部位をリン酸化することにより、特定の酵素を阻害することができ、正常な生化学的プロセスの阻害につながります。 このメカニズムは、神経機能に不可欠な酵素であるアセチルコリンエステラーゼを阻害することが知られている他の有機リン化合物と同様です .

類似化合物の比較

類似化合物

- O,O-ジメチル ホスホラミドチオ酸

- O,O-ジメチル チオホスホラミデート

- ジメトキシチオホスホリルアミン

独自性

O,O-ジメチル メチル ホスホラミドチオ酸は、その特定の構造と反応性によってユニークです。この化合物は、農薬の合成と生化学的研究における特定の用途に適した明確な化学的特性を持っています。 酸化、還元、置換などのさまざまな化学反応を起こす能力により、他の類似化合物との差別化が図られています .

類似化合物との比較

Similar Compounds

- O,O-dimethyl phosphoramidothioate

- O,O-dimethyl thiophosphoramidate

- Dimethoxythiophosphorylamine

Uniqueness

O,O-dimethyl methyl phosphoramidothioic acid is unique due to its specific structure and reactivity. It has distinct chemical properties that make it suitable for specific applications in pesticide synthesis and biochemical research. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, further distinguishes it from other similar compounds .

特性

CAS番号 |

31464-99-0 |

|---|---|

分子式 |

C3H10NO2PS |

分子量 |

155.16 g/mol |

IUPAC名 |

N-dimethoxyphosphinothioylmethanamine |

InChI |

InChI=1S/C3H10NO2PS/c1-4-7(8,5-2)6-3/h1-3H3,(H,4,8) |

InChIキー |

OPIFCAPSAOVOOC-UHFFFAOYSA-N |

正規SMILES |

CNP(=S)(OC)OC |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-Isoindole-1,3(2H)-dione, 5-[5-[[2-iMino-3-(4-Methoxyphenyl)-4-oxo-5-thiazolidinylidene]Methyl]-2-furanyl]-2-(phenylMethyl)-](/img/structure/B12642919.png)

![Methylbenzo[b]naphtho[2,3-d]furan](/img/structure/B12642947.png)